molecular formula C9H13N3O B14813852 4-Cyclopropoxy-N5-methylpyridine-2,5-diamine

4-Cyclopropoxy-N5-methylpyridine-2,5-diamine

Cat. No.: B14813852
M. Wt: 179.22 g/mol
InChI Key: DUBPXBBNOWXJAA-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-N-methylpyridine-2,5-diamine is a heterocyclic compound that features a pyridine ring substituted with cyclopropoxy and N-methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-N-methylpyridine-2,5-diamine typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropoxy group onto the pyridine ring.

    N-Methylation: Methylation of the amine group on the pyridine ring.

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-N-methylpyridine-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine groups to nitro or other oxidized forms.

    Reduction: Reduction of the pyridine ring or other functional groups.

    Substitution: Replacement of the cyclopropoxy or N-methyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

4-Cyclopropoxy-5-N-methylpyridine-2,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-N-methylpyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-5-N-methylpyridine-2,5-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

4-cyclopropyloxy-5-N-methylpyridine-2,5-diamine

InChI

InChI=1S/C9H13N3O/c1-11-7-5-12-9(10)4-8(7)13-6-2-3-6/h4-6,11H,2-3H2,1H3,(H2,10,12)

InChI Key

DUBPXBBNOWXJAA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(C=C1OC2CC2)N

Origin of Product

United States

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